17-Dimethylaminolobohedleolide
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Overview
Description
17-dimethylaminolobohedleolide is a cembrane diterpenoid isolated from Lobophytum and shown to have anti-HIV-1 activity. It has a role as an anti-HIV-1 agent and a coral metabolite. It is a cembrane diterpenoid, a gamma-lactone, a monocarboxylic acid and a tertiary amine.
Scientific Research Applications
HIV-Inhibitory Activity
- HIV-Inhibitory Cembrane Derivatives from Soft Coral Lobophytum Species : This study highlights the isolation of 17-Dimethylaminolobohedleolide from soft coral species and its moderate HIV-inhibitory activity in a cell-based in vitro anti-HIV assay (Rashid, Gustafson, & Boyd, 2000).
Anticancer Properties
- Antiangiogenic Properties : A study investigated the antiangiogenic properties of 17-Dimethylaminolobohedleolide and found that it inhibited various functions of endothelial cells which are crucial for angiogenesis, thus demonstrating its potential as an anticancer agent (Kaur et al., 2004).
- In Vivo Antitumor Efficacy : Research focused on the in vivo antitumor efficacy of 17-Dimethylaminolobohedleolide against several types of cancer cell lines, supporting its further development as a water-soluble and potentially orally administrable geldanamycin congener for cancer treatment (Hollingshead et al., 2005).
- Radiosensitizing Effects : A study examined the effects of 17-Dimethylaminolobohedleolide on enhancing the radiosensitivity of human tumor cells both in vitro and in vivo. It found that 17-DMAG mediated abrogation of radiation-induced G2- and S-phase cell cycle arrest, leading to increased radiosensitivity (Bull et al., 2004).
Pharmacokinetics and Pharmacodynamics
- Pharmacokinetic and Pharmacodynamic Studies : Several studies have been conducted to understand the pharmacokinetics and pharmacodynamics of 17-Dimethylaminolobohedleolide in various settings, including its distribution in tissues, metabolism, and biological responses in different cancer models (Egorin et al., 2001), (Eiseman et al., 2004).
Clinical Trials
- Phase I Clinical Trials : Clinical trials have been conducted to determine the toxicity, maximum tolerated dose, and therapeutic efficacy of 17-Dimethylaminolobohedleolide in patients with advanced malignancies (Kummar et al., 2010), (Ramanathan et al., 2010).
Monitoring Therapeutic Response
- PET Imaging with 64Cu-DOTA-trastuzumab : A study used PET imaging to noninvasively monitor the therapeutic response of human ovarian cancer to 17-DMAG treatment, indicating a significant reduction in tumor HER-2 level upon treatment (Niu, Li, Cao, & Chen, 2009).
properties
Product Name |
17-Dimethylaminolobohedleolide |
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Molecular Formula |
C22H33NO4 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(3R,3aS,6E,10Z,14E,15aR)-3-[(dimethylamino)methyl]-6,14-dimethyl-2-oxo-3a,4,5,8,9,12,13,15a-octahydro-3H-cyclotetradeca[b]furan-10-carboxylic acid |
InChI |
InChI=1S/C22H33NO4/c1-15-7-5-9-17(21(24)25)10-6-8-16(2)13-20-18(12-11-15)19(14-23(3)4)22(26)27-20/h7,10,13,18-20H,5-6,8-9,11-12,14H2,1-4H3,(H,24,25)/b15-7+,16-13+,17-10-/t18-,19-,20-/m0/s1 |
InChI Key |
HRPBIJBOFQXOTL-JEJSWHNFSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/CC/C(=C/[C@H]2[C@@H](CC1)[C@@H](C(=O)O2)CN(C)C)/C)/C(=O)O |
SMILES |
CC1=CCCC(=CCCC(=CC2C(CC1)C(C(=O)O2)CN(C)C)C)C(=O)O |
Canonical SMILES |
CC1=CCCC(=CCCC(=CC2C(CC1)C(C(=O)O2)CN(C)C)C)C(=O)O |
synonyms |
17-dimethylaminolobohedleolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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